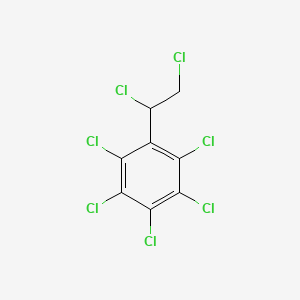
1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene is a chlorinated aromatic compound It is characterized by the presence of five chlorine atoms attached to the benzene ring and an additional dichloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene typically involves the chlorination of benzene derivatives. One common method is the chlorination of 1,2,3,4,5-pentachlorobenzene with 1,2-dichloroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of benzene derivatives in large reactors, with careful control of temperature and pressure to ensure high yield and purity. The use of advanced separation techniques, such as distillation and crystallization, is essential to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated benzoic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated benzene derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated benzene derivatives.
Substitution: Compounds with functional groups replacing chlorine atoms.
Scientific Research Applications
1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex chlorinated aromatic compounds.
Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. The high degree of chlorination affects its reactivity and interaction with biological molecules, leading to potential toxic effects.
Comparison with Similar Compounds
Similar Compounds
Pentachloronitrobenzene: Another chlorinated benzene derivative with a nitro group.
Pentachlorophenol: A chlorinated phenol used as a pesticide and disinfectant.
Hexachlorobenzene: A fully chlorinated benzene derivative with similar properties.
Uniqueness
1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene is unique due to the presence of both a dichloroethyl group and multiple chlorine atoms on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
90301-91-0 |
|---|---|
Molecular Formula |
C8H3Cl7 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-(1,2-dichloroethyl)benzene |
InChI |
InChI=1S/C8H3Cl7/c9-1-2(10)3-4(11)6(13)8(15)7(14)5(3)12/h2H,1H2 |
InChI Key |
JITICLMTBZFSKA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


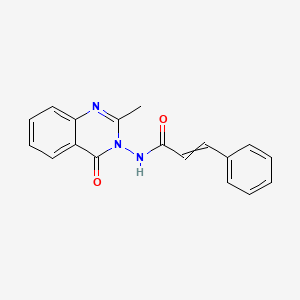

![1,1-Dichloro-2-{[(2,3,3-triiodoprop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14348278.png)

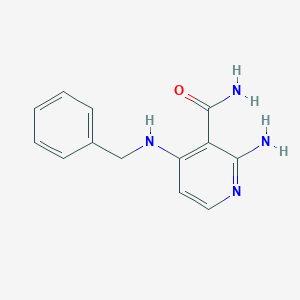
![N-[6-Amino-2-(methylsulfanyl)-4-oxo-1,4-dihydropyrimidin-5-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14348292.png)
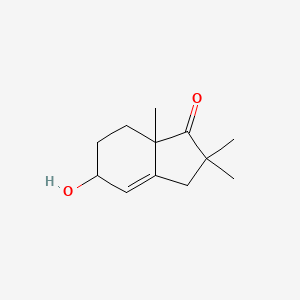
![Pyrimido[1,2-b]indazole, 3-cyclohexyl-](/img/structure/B14348314.png)

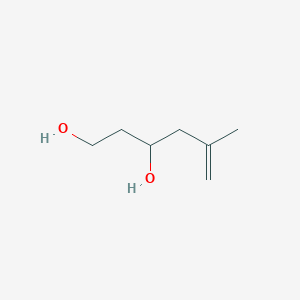
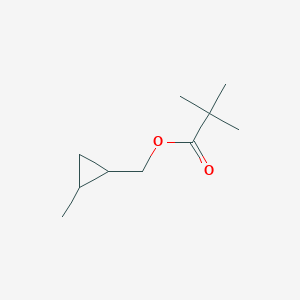
![N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide](/img/structure/B14348357.png)
![[(Ethenyloxy)methyl]cyclohexane](/img/structure/B14348359.png)
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide](/img/structure/B14348364.png)
